S-acetyl-PEG3-Boc
Description
Contextualization of Polyethylene (B3416737) Glycol (PEG) in Modern Chemical Synthesis and Bioconjugation
Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) glycol units. frontiersin.org Its widespread use in biomedical and pharmaceutical research stems from a unique combination of properties. PEG is biocompatible, non-toxic, and generally non-immunogenic, making it well-suited for in vivo applications. researchgate.netsigmaaldrich.com The process of covalently attaching PEG chains to molecules, or PEGylation, can dramatically improve the physicochemical properties of the parent molecule. wikipedia.org
Key advantages conferred by PEGylation include:
Enhanced Solubility: PEG is highly soluble in water and many organic solvents, which can be imparted to hydrophobic drugs or proteins upon conjugation. sigmaaldrich.comwikipedia.orgfrontiersin.org
Increased Hydrodynamic Size: The attachment of PEG chains increases the effective size of a molecule in solution. This increased size can reduce renal clearance, thereby prolonging its circulation time in the body. wikipedia.org
Reduced Immunogenicity: The flexible PEG chain can "mask" the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. wikipedia.org
Improved Stability: PEGylation can protect therapeutic proteins and peptides from enzymatic degradation, enhancing their stability. wikipedia.orgbiochempeg.com
These benefits have led to the development of numerous PEGylated therapeutics with improved efficacy and safety profiles compared to their non-PEGylated counterparts. frontiersin.orgresearchgate.net In chemical synthesis, PEG derivatives are widely used as linkers and spacers to connect different molecular fragments, leveraging their solubility and flexibility to facilitate complex constructions. sigmaaldrich.com
Strategic Importance of Bifunctional Linkers in Molecular Design
Bifunctional linkers are molecules that possess two distinct reactive functional groups, allowing for the covalent linkage of two different molecules. nih.gov These "molecular bridges" are of paramount importance in the design of complex therapeutic agents and research tools. bldpharm.com Their strategic application allows for the construction of molecules with novel or enhanced functions by bringing together different molecular entities in a controlled manner.
The utility of bifunctional linkers is particularly evident in fields such as:
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The bifunctional linker is crucial for connecting the drug and the antibody. sigmaaldrich.com
PROTACs (Proteolysis-Targeting Chimeras): These molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. bldpharm.com This proximity induces the degradation of the target protein. iacademic.info
Chemical Inducers of Dimerization (CIDs): These are small molecules that can induce the interaction of two proteins, often by binding to both simultaneously. nih.gov
The linker itself is not merely a passive spacer. Its length, flexibility, and chemical nature can significantly influence the properties and biological activity of the final conjugate. enamine.net For instance, the linker can affect the distance and relative orientation of the connected molecules, which can be critical for their function. oup.com Therefore, the careful selection and design of bifunctional linkers are essential steps in the development of these advanced molecular constructs.
Overview of S-acetyl-PEG3-t-butyl ester as a Versatile Synthetic Building Block and Its Role in Research
S-acetyl-PEG3-t-butyl ester is a heterobifunctional linker that has gained prominence as a versatile tool in chemical synthesis and bioconjugation research. medkoo.com It belongs to the family of PEG-based linkers, which are favored for their ability to impart favorable physicochemical properties to the molecules they modify. axispharm.com
Table 1: Physicochemical Properties of S-acetyl-PEG3-t-butyl ester
| Property | Value |
|---|---|
| CAS Number | 1818294-27-7 cd-bioparticles.net |
| Molecular Formula | C15H28O6S cd-bioparticles.net |
| Molecular Weight | 336.44 g/mol medkoo.com |
| Appearance | Not specified, likely a liquid or oil |
| Purity | >98% medkoo.com |
Chemical Structure and Functionality of the S-acetyl-PEG3-t-butyl ester Motif
The chemical structure of S-acetyl-PEG3-t-butyl ester is characterized by three key components:
S-acetyl Group: This is a protected thiol (sulfur-hydrogen) group. The acetyl group can be selectively removed under mild basic conditions to reveal a reactive thiol. Thiols are valuable functional groups in bioconjugation as they can react specifically with maleimides and other thiol-reactive moieties to form stable covalent bonds.
PEG3 Spacer: The molecule contains a short chain of three repeating ethylene glycol units. This oligo(ethylene glycol) spacer provides a degree of water solubility and flexibility to the linker.
t-butyl ester Group: The tert-butyl ester is a protecting group for a carboxylic acid. This group is stable to many reaction conditions but can be cleaved under acidic conditions to yield a free carboxylic acid. This carboxylic acid can then be activated and reacted with amines to form amide bonds.
The presence of these two distinct and orthogonally-protected functional groups (the S-acetyl and the t-butyl ester) makes S-acetyl-PEG3-t-butyl ester a heterobifunctional linker. This means that each end of the linker can be deprotected and reacted independently, allowing for the sequential and controlled conjugation of two different molecules.
The incorporation of the PEG3 moiety in S-acetyl-PEG3-t-butyl ester provides several advantages in research applications, a concept known as PEGylation. wikipedia.orgbiochempeg.com Even a short PEG chain can significantly impact the properties of a molecule.
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the linker and any molecule it is attached to in aqueous media. frontiersin.org This is particularly beneficial when working with hydrophobic molecules that may otherwise be difficult to handle in biological systems.
Molecular Flexibility: The PEG chain is highly flexible, which can be advantageous in bioconjugation. This flexibility can allow the two molecules connected by the linker to adopt optimal orientations for interaction, for example, in a PROTAC where the target protein and E3 ligase need to come into close proximity.
Biocompatibility: As a small PEG derivative, it is expected to be biocompatible and well-tolerated in cellular and in vivo studies. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6S/c1-13(16)22-12-11-20-10-9-19-8-7-18-6-5-14(17)21-15(2,3)4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUABWSFWXGORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146400 | |
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-27-7 | |
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S Acetyl Peg3 T Butyl Ester and Its Analogues
Established Synthetic Routes to S-acetyl-PEG3-t-butyl ester
The established synthesis of S-acetyl-PEG3-t-butyl ester is a multi-step process that typically begins with a symmetric triethylene glycol (PEG3) molecule and proceeds by sequentially modifying each hydroxyl terminus.
A common and logical synthetic pathway involves the mono-functionalization of triethylene glycol, followed by the modification of the second hydroxyl group. This ensures the creation of the desired heterobifunctional product.
A representative stepwise synthesis is as follows:
Mono-esterification of Triethylene Glycol: The synthesis often starts with the mono-alkylation of triethylene glycol. In a typical procedure, the glycol is treated with a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF). Subsequently, a reagent like tert-butyl bromoacetate (B1195939) is added to form the t-butyl ester at one end of the PEG chain, yielding hydroxy-PEG3-t-butyl ester. unimi.it An alternative approach involves the reaction of polyethylene (B3416737) glycol with tert-butyl acrylate (B77674) in the presence of a metal base. google.com
Activation of the Remaining Hydroxyl Group: The free terminal hydroxyl group of the mono-esterified PEG is then activated to facilitate the introduction of the sulfur functionality. A standard method for this is tosylation, where the alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form a tosylate. This converts the hydroxyl into a good leaving group.
Introduction of the Thioacetate (B1230152): The final step is a nucleophilic substitution reaction. The tosylated intermediate is reacted with a thioacetate salt, such as potassium thioacetate, in a suitable solvent. The thioacetate anion displaces the tosyl group to form the S-acetyl linkage, yielding the final product, S-acetyl-PEG3-t-butyl ester. mdpi.com
The table below outlines the key stages of a plausible stepwise synthesis.
| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |
| 1 | Mono-esterification | Triethylene glycol, Sodium Hydride (NaH), tert-butyl bromoacetate, DMF | HO-PEG3-t-butyl ester |
| 2 | Hydroxyl Activation (Tosylation) | HO-PEG3-t-butyl ester, p-Toluenesulfonyl chloride (TsCl), Pyridine | TsO-PEG3-t-butyl ester |
| 3 | Thioacetate Formation | TsO-PEG3-t-butyl ester, Potassium thioacetate (KSAc), DMF | S-acetyl-PEG3-t-butyl ester |
This table represents a generalized synthetic scheme based on common organic chemistry transformations for PEG derivatives.
Mono-functionalization Control: A primary difficulty lies in achieving selective mono-functionalization of the symmetric triethylene glycol diol. mdpi.com The initial reaction often produces a statistical mixture containing the desired mono-substituted product, unreacted diol, and the di-substituted byproduct.
Purification Challenges: Separating the mono-functionalized PEG from the diol and di-substituted byproduct can be challenging, especially as the PEG chain length increases, due to their similar physical properties. mdpi.com This separation almost always requires careful column chromatography, which can be time-consuming and limit the scale of the reaction.
Stepwise Synthesis Approaches
Novel and Optimized Synthetic Strategies
To overcome the limitations of traditional methods, research has focused on developing more efficient, selective, and environmentally friendly synthetic strategies.
The synthesis of S-acetyl-PEG3-t-butyl ester is fundamentally an exercise in chemo-selective transformations. The strategic use of orthogonal protecting groups is central to this approach.
Orthogonal Protecting Groups: The t-butyl ester and the S-acetyl group are excellent examples of orthogonal protecting groups. The t-butyl ester is labile under acidic conditions (e.g., using trifluoroacetic acid) but stable to the basic and nucleophilic conditions often used in subsequent reaction steps. google.comorganic-chemistry.org Conversely, the S-acetyl group, which protects the thiol, can be cleaved using mild base (e.g., hydroxylamine (B1172632) or lithium hydroxide) or specific reagents without affecting the t-butyl ester. broadpharm.comnih.gov This orthogonality is critical for bioconjugation strategies, allowing for the selective deprotection and reaction of one end of the linker without disturbing the other.
pH-Controlled Reactions: For PEGylating larger molecules like proteins, chemo-selectivity can be achieved by controlling the pH of the reaction. For instance, the N-terminal amino group of a protein is typically more nucleophilic at a lower pH than the ε-amino group of lysine (B10760008) residues, allowing for site-selective modification. nih.gov While not directly applied to the synthesis of the linker itself, these principles guide the design of linkers for specific, selective conjugation reactions.
Click Chemistry: The introduction of functional groups amenable to "click chemistry," such as azides and alkynes, represents another advanced chemo-selective strategy. medchemexpress.comiris-biotech.de Analogues like S-acetyl-PEG3-azide are synthesized to participate in highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions. medchemexpress.comacs.org
Applying green chemistry principles aims to reduce waste, avoid hazardous reagents, and improve energy efficiency in chemical syntheses.
Solvent-Free and Catalyst-Free Methods: A novel and highly efficient method for synthesizing tert-butyl esters has been developed using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free and base-free conditions facilitated by electromagnetic milling. rsc.org This approach avoids the use of harsh solvents and bases, operates at ambient temperature, and offers a neutral reaction environment, making it suitable for sensitive molecules. rsc.org
Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts, providing high selectivity under mild conditions. cardiff.ac.uk Lipases can be used for the regioselective esterification of polyols like PEG, potentially offering a direct route to mono-esterified intermediates while minimizing byproducts. cardiff.ac.uk This enzymatic approach avoids the need for extensive protecting group chemistry and reduces the use of toxic reagents and solvents. cardiff.ac.uk
The following table compares traditional and green approaches for key synthetic steps.
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Advantages of Green Method |
| t-butyl ester formation | Reaction with t-butyl haloacetate using a strong base (e.g., NaH) in an organic solvent (e.g., DMF). unimi.it | Electromagnetic milling with (Boc)2O, solvent-free and base-free. rsc.org | Reduced waste, no hazardous solvents/bases, energy efficient. rsc.org |
| Selective Esterification | Statistical reaction on a diol requiring chromatographic separation. | Enzyme-catalyzed (e.g., lipase) regioselective esterification in aqueous or solvent-free systems. cardiff.ac.uk | High selectivity, mild reaction conditions, reduced byproducts and purification effort. cardiff.ac.uk |
Chemo-selective Transformations in PEGylated Compound Synthesis
Purification and Isolation Techniques for Research-Grade S-acetyl-PEG3-t-butyl ester
Achieving the high purity (typically >98%) required for research applications necessitates robust purification and analytical methods. medkoo.combiocompare.com
Column Chromatography: The primary method for purifying intermediates and the final product is silica (B1680970) gel column chromatography. unimi.itrsc.org This technique separates compounds based on their polarity, effectively removing unreacted starting materials and reaction byproducts.
High-Performance Liquid Chromatography (HPLC): For obtaining research-grade material, preparative Reverse-Phase HPLC (RP-HPLC) is often the method of choice. google.com It offers higher resolution than standard column chromatography and is crucial for removing trace impurities that are structurally very similar to the desired product.
Analytical Verification: The identity and purity of the final compound are confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by identifying the chemical environment of each atom.
Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the compound, confirming that the correct product has been formed. mdpi.com
Analytical HPLC: This is used to determine the final purity of the isolated compound, often by measuring the peak area relative to any impurities.
The table below summarizes the common techniques for purification and analysis.
| Technique | Purpose | Details |
| Silica Gel Column Chromatography | Primary Purification | Separation of reaction mixtures based on polarity. rsc.org |
| Preparative RP-HPLC | High-Purity Isolation | Final purification step to achieve >98% purity for research-grade material. google.com |
| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation | Verifies the covalent structure and confirms the presence of all functional groups. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the mass of the synthesized molecule, matching the theoretical value. mdpi.com |
Chemical Reactivity and Orthogonal Functional Group Interconversions of S Acetyl Peg3 T Butyl Ester
Selective Deprotection of the S-acetyl Moiety to Yield a Free Thiol
The S-acetyl group is a commonly used protecting group for thiols due to its stability under a range of conditions, particularly the acidic conditions often used to remove other protecting groups like t-butyl esters. google.com Its removal to liberate the free thiol is a critical step for subsequent conjugation reactions, such as maleimide (B117702) chemistry or disulfide bond formation.
The cleavage of the thioacetate (B1230152) to reveal the thiol can be accomplished under various conditions, typically involving basic or nucleophilic reagents. The choice of reagent is often dictated by the sensitivity of other functional groups present in the molecule. google.comresearchgate.net Mild conditions are particularly sought after to preserve the integrity of complex substrates. researchgate.net
Several methods have been developed for this transformation. For instance, hydrazine (B178648) hydrate (B1144303) in DMF has been shown to selectively deacetylate thioacetates rapidly, often within minutes at room temperature. acs.org Another approach involves the use of 2-aminothiols, such as cysteamine, in a biomimetic process that proceeds smoothly in aqueous buffer at neutral to slightly basic pH. frontiersin.org This method is advantageous due to its high chemoselectivity and mild conditions. frontiersin.org Catalytic systems, such as those employing dysprosium(III) triflate, also offer an efficient means for S-deacetylation. researchgate.net
Table 1: Selected Reagents for S-acetyl Deprotection
| Reagent/Catalyst | Typical Conditions | Key Features | Citations |
|---|---|---|---|
| Hydrazine Hydrate (N₂H₄·H₂O) | DMF, Room Temperature, 2-5 min | Fast and highly selective for thioacetate over O-acetate. acs.org | acs.org |
| Sodium Thiomethoxide (NaSMe) | Room Temperature | Mild and can be chemoselective in the presence of an acetate. researchgate.net | researchgate.net |
| 2-Aminothiols (e.g., Cysteamine) | Aqueous Buffer, pH 8, Room Temperature, 30 min | Biomimetic approach; high yield, short reaction times, and mild conditions. frontiersin.org | frontiersin.org |
| Dysprosium(III) Triflate (Dy(OTf)₃) | Catalytic amount, mild heating | Environmentally friendly catalyst that can be recycled. researchgate.net | researchgate.net |
| Tetrabutylammonium Cyanide (TBACN) | Catalytic amount, protic solvent | Mild reaction and workup conditions with reduced byproduct formation. researchgate.net | researchgate.net |
The deprotection of the S-acetyl group proceeds via the hydrolysis of the thioester bond. Thioesters are susceptible to nucleophilic attack, and this reaction can be catalyzed by bases or other nucleophiles. nih.govresearchgate.net Under basic conditions, a hydroxide (B78521) ion can directly attack the electrophilic carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate which then collapses to release the thiolate anion and acetic acid.
In research contexts, particularly those mimicking biological processes, the mechanism often involves transacetylation or transthioesterification. frontiersin.org This is the core principle behind Native Chemical Ligation (NCL), a powerful tool for peptide and protein synthesis. frontiersin.org When a deprotecting agent like a 2-aminothiol is used, the reaction is initiated by a nucleophilic attack of the deprotecting agent's thiol on the S-acetyl group's carbonyl carbon. This results in a thiol-thioester exchange. frontiersin.org This is followed by a rapid, intramolecular S-to-N acyl migration, which is thermodynamically favorable and drives the reaction to completion, yielding the free thiol on the PEG linker and a stable N-acetylated deprotecting agent. frontiersin.org The high efficiency of this intramolecular acyl migration is a key driving force that increases the reaction rate and allows for deprotection under very mild, near-neutral pH conditions. frontiersin.org
Chemical Reagents and Reaction Conditions for S-acetyl Cleavage
Orthogonal Cleavage of the t-butyl ester for Carboxylic Acid Liberation
The tert-butyl (t-butyl) ester is a robust protecting group for carboxylic acids, valued for its high stability under neutral and basic conditions. acsgcipr.org This stability allows for the selective deprotection of the S-acetyl group without affecting the t-butyl ester, demonstrating the linker's orthogonal nature. The liberation of the carboxylic acid is typically achieved under acidic conditions. acsgcipr.orglibretexts.org
The cleavage of t-butyl esters is most commonly performed using strong acids. lookchem.com A wide variety of acids can be employed, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid. acsgcipr.orgresearchgate.net The reaction mechanism involves the protonation of the ester's carbonyl oxygen, which increases its electrophilicity. acsgcipr.org This is followed by the cleavage of the carbon-oxygen bond to release the carboxylic acid and a stable tert-butyl cation. acsgcipr.org The t-butyl cation is typically neutralized by capturing a nucleophile or by eliminating a proton to form isobutylene (B52900) gas. This mechanism avoids the harsh conditions of saponification (base-mediated hydrolysis) which might be detrimental to other parts of the molecule. acsgcipr.org
A key challenge in complex organic synthesis is the chemoselective removal of one protecting group without cleaving others. While strong acids will remove many acid-labile groups (such as the common amine protecting group Boc), milder and more selective methods have been developed for t-butyl ester cleavage. acs.orgorganic-chemistry.org This is crucial for maintaining orthogonality with other functionalities.
Lewis acids have proven particularly useful for this purpose. For example, ytterbium triflate (Yb(OTf)₃) can act as a mild and reusable catalyst for the selective deprotection of t-butyl esters in the presence of other ester groups like benzyl, allyl, and methyl esters. niscpr.res.in Similarly, zinc bromide (ZnBr₂) in dichloromethane (B109758) can facilitate the chemoselective hydrolysis of t-butyl esters. nih.govsigmaaldrich.commanchester.ac.uk Other systems, such as cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O–NaI) or simply using standard flash chromatography-grade silica (B1680970) gel in refluxing toluene, have also been reported as mild and effective alternatives for this selective transformation. lookchem.comresearchgate.net These methods expand the utility of the t-butyl ester as an orthogonal protecting group in multi-step synthetic strategies. lookchem.com
Table 2: Selected Chemoselective Reagents for t-butyl Ester Deprotection
| Reagent/System | Typical Conditions | Key Features | Citations |
|---|---|---|---|
| Ytterbium Triflate (Yb(OTf)₃) | Catalytic (5 mol%), nitromethane, 45-50°C | Mild, reusable Lewis acid catalyst; selective over benzyl, allyl, and methyl esters. niscpr.res.in | niscpr.res.in |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Chemoselective cleavage, though can be labile with N-Boc or N-trityl groups. nih.govscite.ai | nih.govscite.ai |
| CeCl₃·7H₂O / NaI | Acetonitrile | Effective system for cleaving t-butyl esters in the presence of N-Boc groups. researchgate.net | researchgate.net |
| Silica Gel (SiO₂) | Refluxing toluene | Mild conditions, selective over t-butyl ethers and trimethylsilylethyl (TMSE) esters. lookchem.com | lookchem.com |
| Trifluoroacetic Acid (TFA) | Dilute in DCM | Standard strong acid method; concentration can be tuned for selectivity against more robust groups. sigmaaldrich.com | sigmaaldrich.com |
Acid-Catalyzed Deprotection Strategies for t-butyl esters
Reactivity Profile of the PEG3 Chain
The central component of the S-acetyl-PEG3-t-butyl ester linker is the triethylene glycol (PEG3) chain. Polyethylene (B3416737) glycol linkers are widely incorporated into bioconjugates and drug delivery systems for several key reasons. acs.orgaxispharm.com They are hydrophilic, which can significantly increase the aqueous solubility of hydrophobic molecules. axispharm.com Furthermore, PEGylation—the process of attaching PEG chains to molecules like proteins—can enhance stability, increase bioavailability, and reduce immunogenicity by creating a protective hydrophilic shield. axispharm.comrsc.orgnih.gov
Strategies for Further Derivatization of the PEG Linker Backbone
While the terminal functional groups of S-acetyl-PEG3-t-butyl ester dictate its primary reactivity, the internal oligo(ethylene glycol) (OEG) backbone is also amenable to modification. Derivatization of the PEG linker backbone allows for the introduction of new properties, such as branching for multivalent displays, or the incorporation of specific functionalities that can alter the linker's physical or biological characteristics. rsc.orgnih.gov These modifications typically occur during the synthesis of the linker itself, rather than post-synthetically on a pre-formed chain, due to the general inertness of the ether linkages in the PEG backbone.
Key strategies for backbone derivatization include the synthesis of branched architectures and the incorporation of non-ethylene glycol units that introduce specific functionalities.
Synthesis of Branched PEG Architectures
Creating branched or multi-arm PEG structures is a powerful method for altering the fundamental architecture of the linker. nih.gov These branched structures can provide multiple attachment points, which is highly valuable in applications requiring multivalency. rsc.org
A notable strategy involves a convergent synthesis pathway to produce trifunctional OEG-amine linkers. rsc.org This method utilizes the reductive coupling of a primary azide (B81097) with bifunctional OEG-azide precursors. The process results in a symmetrical dialkylamine structure containing a central nitrogen atom integrated into the backbone, with two homo-functional end-chain groups. rsc.org This approach introduces a tertiary amine as a branch point within the linker backbone, with minimal structural disruption to the native OEG chain, making such building blocks attractive for biomedical applications. rsc.org The resulting branched PEG dendrons, with defined molecular structures, are useful for applications where multivalency is a requirement. rsc.org
Incorporation of Functional Units within the Linker Backbone
Another advanced strategy involves integrating non-PEG spacers or functional moieties directly into the linker's backbone during synthesis. This approach can bestow unique chemical or biological properties upon the linker, such as targeted cleavability or altered conformational states.
Research in the field of antibody-drug conjugates (ADCs) provides significant insights into this strategy. For instance, the linker technology in the ADC Zynlonta incorporates a cleavable valine-alanine (Val-Ala) dipeptide sequence alongside a monodisperse PEG8 linker. broadpharm.com This peptide sequence is incorporated into the linker's core structure, serving as a site for enzymatic cleavage. Similarly, designer PEG linkers have been developed for protein characterization that include short amino acid sequences like cbzQGRGG or cbzQGEGG adjacent to the PEG chain to provide an enzymatic cleavage site spatially distanced from the conjugation site. nih.gov
Furthermore, modifications can be made to enhance stability or influence biological interactions. The incorporation of unnatural β-amino acids into peptide sequences linked to PEG chains has been explored to increase resistance to proteolytic degradation. acs.org While this modification is on an adjacent peptide, the principle of integrating non-natural building blocks to alter backbone properties is a key concept. These strategies highlight a trend toward creating sophisticated, functionally diverse linkers where the "backbone" is a composite structure designed for a specific purpose, moving beyond simple oligo(ethylene glycol) chains. broadpharm.comacs.org
The table below summarizes key strategies for the derivatization of the PEG linker backbone.
| Strategy | Method | Resulting Backbone Feature | Example Precursors/Reagents | Potential Application | Reference(s) |
| Branched Synthesis | Convergent synthesis via reductive coupling of azide precursors. | Introduction of a tertiary amine branch point. | Bifunctional OEG-azide precursors. | Creation of multivalent PEG dendrons. | rsc.org |
| Functional Unit Incorporation | Integration of peptide sequences during linker synthesis. | Enzymatically cleavable site within the linker. | Valine-Alanine (Val-Ala) dipeptide. | Controlled release in Antibody-Drug Conjugates (ADCs). | broadpharm.com |
| Functional Unit Incorporation | Integration of amino acid sequences during linker synthesis. | Spatially defined enzymatic cleavage site. | Cbz-Gln-Gly-Arg-Gly-Gly (cbzQGRGG). | Robust characterization of PEGylated proteins. | nih.gov |
| Backbone Composition Modification | Copolymerization with functionalized monomers. | Introduction of various functional groups along the chain. | Methacrylate-based monomers (MEO₂MA, OEGMA), crosslinkers (EGDMA, PEGDMA). | Development of functionalized microgels for specific binding. | mdpi.com |
Applications of S Acetyl Peg3 T Butyl Ester in Chemical Biology and Material Science Research
S-acetyl-PEG3-t-butyl ester as a Protected Bifunctional Precursor for Bioconjugation
S-acetyl-PEG3-t-butyl ester is a heterobifunctional crosslinker that plays a significant role in the field of bioconjugation. Its structure, featuring a protected thiol (S-acetyl group) at one end and a protected carboxylic acid (tert-butyl ester) at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential and controlled conjugation of different molecules. cd-bioparticles.netaxispharm.com The PEG linker enhances the water solubility of the molecule and its conjugates. axispharm.com
The key to its utility lies in the orthogonal protecting groups. The S-acetyl group can be selectively removed to reveal a reactive thiol (-SH) group, while the tert-butyl ester can be cleaved under acidic conditions to expose a carboxylic acid (-COOH) group. broadpharm.com This differential deprotection strategy enables researchers to perform stepwise conjugations, first through one functional group and then the other, providing precise control over the assembly of complex biomolecular architectures.
Table 1: Chemical Properties of S-acetyl-PEG3-t-butyl ester
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | tert-butyl 2-oxo-6,9,12-trioxa-3-thiapentadecan-15-oate | medkoo.com |
| CAS Number | 1818294-27-7 | cd-bioparticles.netmedkoo.com |
| Molecular Formula | C15H28O6S | cd-bioparticles.netmedkoo.com |
| Molecular Weight | 336.44 g/mol | medkoo.com |
| Appearance | Solid powder | medkoo.com |
| Purity | >98% | medkoo.com |
| Solubility | Soluble in DMSO | medkoo.com |
Integration into Thiol-Mediated Bioconjugation Strategies (e.g., Maleimide (B117702) Conjugation, Disulfide Formation)
The thiol group, unmasked from the S-acetyl precursor, is a versatile functional handle for a variety of bioconjugation reactions. One of the most common applications is its reaction with maleimides. The thiol-maleimide Michael addition reaction is a highly efficient and specific method for forming stable thioether bonds, widely used to link molecules to proteins, peptides, and other biomolecules that have been engineered to contain a cysteine residue or have been functionalized with a maleimide group. frontiersin.orgresearchgate.net After deacetylation of S-acetyl-PEG3-t-butyl ester, the resulting free thiol can be readily conjugated to a maleimide-functionalized biomolecule or surface.
Furthermore, the deprotected thiol can participate in disulfide bond formation. This can be achieved by reacting it with another thiol-containing molecule under oxidizing conditions or through a thiol-disulfide exchange reaction with a molecule containing a pyridyl disulfide group. This strategy is particularly useful for creating cleavable bioconjugates, as the disulfide bond can be readily reduced back to the constituent thiols by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov This reversible linkage is advantageous for applications such as drug delivery, where the release of a therapeutic agent at the target site is desired.
Utilization in Carboxylic Acid-Mediated Coupling Reactions (e.g., Amide Bond Formation)
Following the unmasking of the carboxylic acid from the tert-butyl ester, S-acetyl-PEG3-t-butyl ester can be utilized in coupling reactions that target primary amines. The most prevalent of these is the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions. broadpharm.comdcchemicals.comnih.gov
This amide bond formation strategy allows for the conjugation of the S-acetyl-PEG3-linker to biomolecules rich in primary amines, such as the lysine (B10760008) residues on the surface of proteins or amine-functionalized small molecules and materials. broadpharm.com The sequential nature of the deprotection and conjugation allows for the initial attachment of a molecule via the thiol end, followed by the deprotection of the t-butyl ester and subsequent conjugation to a second molecule via the newly exposed carboxylic acid.
Role in Peptide and Protein Functionalization for Research Tools
The unique bifunctional and protected nature of S-acetyl-PEG3-t-butyl ester makes it a valuable reagent for the functionalization of peptides and proteins, enabling the creation of sophisticated research tools.
Site-Specific Labeling and Modification of Biomolecules
Site-specific modification of proteins and peptides is crucial for understanding their function and for the development of targeted therapeutics and diagnostics. S-acetyl-PEG3-t-butyl ester facilitates such modifications. For instance, a protein with a single accessible cysteine residue can be specifically labeled at that site using the thiol-reactive end of the linker (after deacetylation). Subsequently, the deprotected carboxylic acid can be used to attach another molecule of interest, such as a fluorophore, a small molecule drug, or another protein. This approach allows for the creation of well-defined bioconjugates with a controlled stoichiometry and site of attachment, which is a significant advantage over random labeling strategies that target abundant amino acids like lysine. nih.gov
Development of Modified Peptides for in vitro Assays
In the development of in vitro assays, peptides are often modified to incorporate labels or other functionalities. S-acetyl-PEG3-t-butyl ester can be used to synthesize such modified peptides. For example, a synthetic peptide can be functionalized with the linker at a specific position during solid-phase peptide synthesis. After cleavage from the resin, the protected thiol and carboxylic acid can be sequentially deprotected and conjugated to different moieties. This allows for the creation of peptide-based probes for use in a variety of assays, such as fluorescence polarization assays, enzyme-linked immunosorbent assays (ELISA), or surface plasmon resonance (SPR) studies. The PEG3 spacer can also help to minimize steric hindrance between the peptide and the conjugated molecule, preserving the peptide's biological activity. nih.gov
Contribution to Small Molecule Probe Development and Imaging Agent Design in Research
S-acetyl-PEG3-t-butyl ester is also a valuable building block in the synthesis of small molecule probes and imaging agents. Its bifunctional nature allows for the assembly of modular probes where one end can be attached to a targeting moiety and the other to a signaling or reporter group.
In the design of imaging agents, such as those for positron emission tomography (PET) or fluorescence imaging, a common strategy is to link a targeting molecule (e.g., a peptide or a small molecule that binds to a specific receptor) to a chelator for a radiometal or a fluorescent dye. nih.govuzh.ch S-acetyl-PEG3-t-butyl ester can act as the linker connecting these two components. For example, the carboxylic acid end (after deprotection) can be coupled to an amine-containing targeting peptide, while the thiol end (after deprotection) can be used to attach a maleimide-functionalized fluorescent dye or a chelating agent for a radionuclide. uzh.ch The hydrophilic PEG spacer can improve the pharmacokinetic properties of the resulting imaging agent, leading to better in vivo performance. medkoo.com Research has shown that shorter PEG linkers, such as PEG3, can enhance the performance of targeted optical imaging probes. medkoo.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| S-acetyl-PEG3-t-butyl ester |
| Polyethylene glycol (PEG) |
| tert-butyl ester |
| Dithiothreitol (DTT) |
| Tris(2-carboxyethyl)phosphine (TCEP) |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| N-hydroxysuccinimide (NHS) |
| Cysteine |
| Lysine |
| Maleimide |
| Pyridyl disulfide |
| Doxorubicin |
| Camptothecin |
| Desferrioxamine (DFO) |
| Rhodamine B |
| Trastuzumab |
| Human Serum Albumin (HSA) |
| BODIPY |
| Coumarin |
| Fluorescein |
| Cyanine (B1664457) dyes (Cy5, Cy7) |
| [89Zr]ZrDFO-RhodB-PEG3-azepin-trastuzumab |
| N-acetyl-L-cysteine methyl ester |
| Fluorescein isothiocyanate (FITC) |
| Diisopropylcarbodiimide (DIC) |
| Hydroxybenzotriazole (HOBt) |
| Trifluoroacetic acid (TFA) |
| Dichloromethane (B109758) (DCM) |
| Dimethylformamide (DMF) |
| Diisopropylethylamine (DIPEA) |
| meta-Chloroperoxybenzoic acid (mCPBA) |
| Boc-anhydride |
| HATU |
| NOTA |
| DOTA |
| [18F]FDG |
| [18F]FLT |
| [18F]FAZA |
| BBN-RGD heterodimer |
| c(RGDyK) |
| Aca-BBN7-14 |
| DiPODS |
| DiPODS-FITC |
| AAZTA |
| C-NETA-TATE |
| [11C]acetyl cRGDfK |
| pHLIP |
| Triethyl citrate |
| Tributyl citrate |
| Acetyl tributyl citrate |
| Poly(DL-lactide) (PDLLA) |
| Poly(lactic acid) (PLA) |
| Triacetine |
| Furfurylamine |
| Hydroxyalkyl acrylate (B77674) |
| Diisocyanates |
| N-alkylated maleimides |
| Maleic anhydride |
| Fatty amines |
| Maleic acid alkyl amides |
| Benzophenone |
| Phenyldiazirine |
| Phenylazide |
| Streptavidin |
| Biotin |
| Thiol-PEG2-acid |
| Propargyl-PEG3-t-butyl ester |
| Tos-PEG7-CH2CO2tBu |
| S-acetyl-PEG3-alcohol |
| Acid-PEG3-t-butyl ester |
| m-PEG6-acid |
| Bis-Mal-PEG19 |
| Bis-PEG13-PFP ester |
| Fmoc-NH-PEG4-CH2COOH |
| N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester |
| DBCO-PEG4-Val-Ala-PAB-PNP |
| Benzyl-PEG-alcohol |
| Propargyl-PEG6-acid |
| Amino-PEG6-bis-PEG5-N3 |
| Bis-PEG9-NHS ester |
| S-Acetyl-PEG3-azide |
| Azido-PEG3-S-PEG4-t-butyl ester |
| Amino-PEG3-t-butyl ester |
| Amino-PEG6-t-butyl ester |
| Thiol-PEG3-Boc |
| Diiodomaleimides |
| [11C]acetyl cRGDfK |
| pHLIP |
| Triethyl citrate |
| Tributyl citrate |
| Acetyl tributyl citrate |
| Poly(DL-lactide) (PDLLA) |
| Poly(lactic acid) (PLA) |
| Triacetine |
| Furfurylamine |
| Hydroxyalkyl acrylate |
| Diisocyanates |
| N-alkylated maleimides |
| Maleic anhydride |
| Fatty amines |
| Maleic acid alkyl amides |
| Benzophenone |
| Phenyldiazirine |
| Phenylazide |
| Streptavidin |
| Biotin |
| Thiol-PEG2-acid |
| Propargyl-PEG3-t-butyl ester |
| Tos-PEG7-CH2CO2tBu |
| S-acetyl-PEG3-alcohol |
| Acid-PEG3-t-butyl ester |
| m-PEG6-acid |
| Bis-Mal-PEG19 |
| Bis-PEG13-PFP ester |
| Fmoc-NH-PEG4-CH2COOH |
| N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester |
| DBCO-PEG4-Val-Ala-PAB-PNP |
| Benzyl-PEG-alcohol |
| Propargyl-PEG6-acid |
| Amino-PEG6-bis-PEG5-N3 |
| Bis-PEG9-NHS ester |
| S-Acetyl-PEG3-azide |
| Azido-PEG3-S-PEG4-t-butyl ester |
| Amino-PEG3-t-butyl ester |
| Amino-PEG6-t-butyl ester |
| Thiol-PEG3-Boc |
Synthesis of Fluorescent and Affinity Probes
The unique structure of S-acetyl-PEG3-t-butyl ester makes it a valuable building block for the synthesis of custom probes for biological research. Fluorescent probes are used to visualize and track molecules in cells and tissues, while affinity probes are used to isolate and identify specific binding partners of a target molecule.
The synthesis of these probes involves conjugating a signaling molecule (like a fluorophore) and a targeting or binding moiety to the linker. The orthogonal nature of S-acetyl-PEG3-t-butyl ester is critical for this process. For instance, the t-butyl ester can first be hydrolyzed with acid to reveal the carboxylic acid. This acid can then be activated and reacted with an amine-containing fluorescent dye (e.g., a cyanine dye) to form a stable amide bond. Subsequently, the S-acetyl group can be removed using a base or specific enzymes, exposing the thiol group. This thiol can then be reacted with a thiol-reactive group (such as a maleimide) on a targeting ligand, like a peptide or a small molecule, to complete the probe's synthesis. This stepwise approach prevents unwanted side reactions and ensures the precise placement of each component. Short PEG linkers have been shown to improve the performance of certain optical imaging probes. medkoo.com
Table 1: Functional Groups of S-acetyl-PEG3-t-butyl ester and Their Conjugation Chemistry for Probe Synthesis
| Functional Group (Protected) | Deprotection Condition | Reactive Group (Deprotected) | Typical Conjugation Partner | Resulting Bond |
| t-Butyl Ester | Acidic (e.g., TFA) | Carboxylic Acid | Amine-containing fluorophore/biotin | Amide |
| S-acetyl | Basic (e.g., hydrazine (B178648), NaOH) | Thiol | Maleimide, iodoacetamide | Thioether |
Design of Research Reagents with Tunable Linker Properties
The design of effective chemical biology tools often requires precise control over the properties of the linker connecting different functional domains. S-acetyl-PEG3-t-butyl ester offers several avenues for creating research reagents with tunable properties.
Furthermore, the dual-handle nature of the linker with its orthogonal deprotection chemistry allows for a "tunable" synthetic strategy. Researchers can choose the order of conjugation, attaching molecules to either the carboxyl or thiol end first, depending on the stability and reactivity of the components being conjugated. This modularity is essential for building complex bifunctional or multifunctional reagents where precise spatial arrangement and solubility are paramount for function. The synthesis of star copolymers for vaccine delivery, for example, highlights the importance of tunable linker composition to achieve a desired biological effect.
Table 2: Conceptual Comparison of PEG Linker Length on Reagent Properties
| Linker | Relative Length | Potential Impact on Solubility | Spatial Separation | Potential Application |
| S-acetyl-PEG1-t-butyl ester | Short | Moderate | Minimal | Probes requiring close proximity of components |
| S-acetyl-PEG3-t-butyl ester | Medium | Good | Moderate | General purpose probes, bifunctional molecules |
| S-acetyl-PEG6-t-butyl ester | Long | High | Significant | Reagents needing to span larger distances (e.g., between two proteins) |
Application in the Design and Synthesis of Advanced Polymeric Architectures and Hydrogels for Research
The functional groups of S-acetyl-PEG3-t-butyl ester make it suitable for incorporation into polymers, enabling the creation of advanced materials like crosslinked networks and hydrogels for research purposes.
Crosslinking Strategies for Polymer Networks
Crosslinking is a process that links polymer chains together to form a three-dimensional network, a key step in the formation of materials like hydrogels. S-acetyl-PEG3-t-butyl ester can be used as a crosslinking agent.
A common strategy involves first synthesizing a polymer backbone that has reactive side chains. The S-acetyl-PEG3-t-butyl ester can be deprotected at its t-butyl ester end to reveal the carboxylic acid, which is then coupled to the polymer's side chains. This results in polymer chains decorated with pendant S-acetyl-PEG3 groups. In a second step, the acetyl groups are removed to expose the free thiols. Crosslinking of the polymer chains can then be induced through several methods:
Oxidative Crosslinking: In the presence of an oxidizing agent or air, the thiol groups on different polymer chains can react with each other to form disulfide bonds (-S-S-), creating a crosslinked network.
Thiol-Ene Reaction: The thiol groups can react with polymers containing alkene (e.g., acrylate) groups in the presence of a photoinitiator and UV light, forming stable thioether crosslinks.
Reaction with Dihalides: The thiols can react with bifunctional alkyl halides to form thioether bridges between polymer chains.
These strategies allow for the formation of covalently crosslinked materials whose network properties, such as pore size and mechanical strength, can be influenced by the concentration of the incorporated linker. google.com
Incorporation into Stimuli-Responsive Materials (conceptual)
Stimuli-responsive materials, often called "smart" materials, are designed to change their properties in response to external or internal environmental triggers. researchgate.netmdpi.com The chemical nature of S-acetyl-PEG3-t-butyl ester's functional groups makes it an ideal candidate for designing such materials on a conceptual level.
Redox-Responsive Materials: If the linker is used to form a polymer network via disulfide bond crosslinking, the resulting material will be redox-responsive. Disulfide bonds are stable in oxidizing environments but can be cleaved by reducing agents like glutathione (B108866) or dithiothreitol (DTT). Since the intracellular environment of a cell is significantly more reducing than the extracellular space, a hydrogel crosslinked in this manner could be designed to be stable outside of cells but degrade and release an encapsulated payload (e.g., a small molecule) upon cell entry.
pH-Responsive Materials: The t-butyl ester group is labile under acidic conditions. biocompare.com One could conceptualize a material where the linker is used to attach pendant side chains or therapeutic molecules to a polymer backbone via its carboxyl end (as the t-butyl ester). If this material is exposed to a sufficiently acidic environment (e.g., in endosomes or lysosomes within a cell, which have a lower pH), the ester linkage could hydrolyze, cleaving the side chains from the polymer backbone. This could trigger a change in the material's solubility or lead to the release of a conjugated molecule.
The combination of these features could lead to dual-responsive materials that react to both pH and redox potential, allowing for more complex and controlled behavior in biological systems. researchgate.net
Development of PROTACs and Other Bifunctional Molecules for Targeted Protein Degradation Research
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy specific target proteins. medchemexpress.com A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com
S-acetyl-PEG3-t-butyl ester is a valuable building block for the synthesis of PROTAC linkers. targetmol.com The PEG component is particularly important as it enhances the molecule's solubility and provides the necessary length and flexibility to allow the two ligands to simultaneously bind their respective protein partners. sigmaaldrich.com
The synthesis of a PROTAC using this linker would typically involve a stepwise conjugation. For example, the E3 ligase ligand (often containing an amine) could be coupled to the linker's carboxylic acid (after deprotection of the t-butyl ester). Then, after purification, the S-acetyl group would be deprotected to reveal the thiol, which can be reacted with an appropriate functional group on the target protein ligand. This orthogonal, step-by-step assembly is crucial for efficiently producing these complex heterobifunctional molecules. Various PEG-based linkers are used in the synthesis of PROTACs to optimize their degradation capabilities. medchemexpress.commedchemexpress.com
Table 3: Conceptual Components of a PROTAC Synthesized with S-acetyl-PEG3-t-butyl ester
| PROTAC Component | Example Moiety | Role | Linker Attachment Point |
| Target Binding Ligand | A small molecule inhibitor for a kinase | Binds to the protein of interest, providing specificity. | Thiol (after deprotection of S-acetyl) |
| Linker | S-acetyl-PEG3-t-butyl ester (as the core) | Connects the two ligands, influences solubility and spatial orientation. | N/A |
| E3 Ligase Ligand | Pomalidomide or Thalidomide derivative | Recruits the E3 ubiquitin ligase complex (e.g., Cereblon). | Carboxylic Acid (after deprotection of t-butyl ester) |
Analytical Methodologies for Characterization of S Acetyl Peg3 T Butyl Ester and Its Derivatives in Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS))
Spectroscopic methods are fundamental for the primary structural confirmation of S-acetyl-PEG3-t-butyl ester. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous data regarding the molecular framework and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to map the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For S-acetyl-PEG3-t-butyl ester, characteristic signals corresponding to the acetyl methyl group, the t-butyl group, and the repeating ethylene (B1197577) glycol units are expected. The integration of these signals helps in confirming the ratio of protons, aligning with the compound's structure. Research on similar molecules containing tert-butyl ester protecting groups uses ¹H NMR to confirm the presence of these groups before and after chemical reactions, such as deprotection. researchgate.net
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for S-acetyl-PEG3-t-butyl ester would show distinct peaks for the carbonyl carbons of the ester and thioester, the quaternary carbon of the t-butyl group, the methyl carbons, and the carbons within the PEG chain. nih.gov
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for S-acetyl-PEG3-t-butyl ester Predicted values are based on standard chemical shift tables and data from structurally similar compounds.
| Group | Structure Fragment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| t-Butyl | -C(CH₃)₃ | ~1.44 (singlet, 9H) | ~28 (3C), ~80 (1C) |
| PEG Chain | -O-CH₂-CH₂-O- | ~3.65 (multiplet, 12H) | ~68-71 (6C) |
| Acetyl Methyl | CH₃-CO-S- | ~2.32 (singlet, 3H) | ~30 (1C) |
| Thioester Carbonyl | -CO-S- | - | ~195 (1C) |
| Ester Carbonyl | -CO-O- | - | ~170 (1C) |
| Methylene adjacent to Ester | -CH₂-COO- | ~2.45 (triplet, 2H) | ~35 (1C) |
| Methylene adjacent to Thioester | -S-CH₂- | ~3.10 (triplet, 2H) | ~29 (1C) |
Mass Spectrometry (MS) is a critical tool for confirming the molecular weight of S-acetyl-PEG3-t-butyl ester. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition with high accuracy. nih.govescholarship.org The theoretical exact mass of S-acetyl-PEG3-t-butyl ester is 336.16 g/mol , with a molecular weight of 336.44 g/mol . medkoo.com This technique is also invaluable in analyzing reaction products to confirm successful modifications.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for separating S-acetyl-PEG3-t-butyl ester from starting materials, byproducts, and other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for this purpose. Purity levels are often reported by commercial suppliers as being greater than 95% or 98%, a value determined by HPLC analysis. axispharm.combiocompare.com
Purity Assessment: Reverse-Phase HPLC (RP-HPLC) is typically used, where the compound is passed through a nonpolar stationary phase. The retention time of the main peak relative to any impurity peaks allows for quantification of purity.
Reaction Monitoring: HPLC is also instrumental in monitoring the progress of chemical reactions. For instance, when S-acetyl-PEG3-t-butyl ester is conjugated to another molecule, HPLC can be used to track the disappearance of the starting materials and the appearance of the desired product peak. nih.gov Similarly, the removal of the t-butyl ester or S-acetyl protecting groups can be monitored by observing a shift in retention time, as the polarity of the molecule changes. researchgate.net
Table 2: Example of a Generic RP-HPLC Method for Analysis
| Parameter | Condition |
|---|---|
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | Linear gradient, e.g., 5% to 95% B over 15-20 minutes nih.govnih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Advanced Characterization of Conjugates Incorporating S-acetyl-PEG3-t-butyl ester
S-acetyl-PEG3-t-butyl ester serves as a linker to connect different molecular entities, such as in the formation of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). axispharm.commedchemexpress.com The characterization of these larger, more complex conjugates requires a combination of advanced analytical techniques.
The deprotection of the terminal groups of the linker is a key step. The t-butyl ester can be cleaved under acidic conditions to yield a carboxylic acid, while the S-acetyl group can be removed using a base like hydroxylamine (B1172632) to expose a reactive thiol (-SH) group. biocompare.com
The characterization of the final bioconjugate is crucial to confirm that the linkage has occurred as intended and that the integrity of the conjugated molecules (e.g., proteins, antibodies) is maintained.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS): This is a powerful combination for analyzing complex mixtures and large molecules. escholarship.org LC separates the conjugate from any unreacted components, and the MS provides a precise mass measurement of the final product. For large protein conjugates, techniques like electrospray ionization (ESI) are used. MS/MS can further be used to sequence peptides or fragment the linker to confirm its identity and point of attachment. nih.gov
NMR Spectroscopy: While challenging for very large conjugates like antibodies, NMR can be highly effective for characterizing smaller conjugates, such as PROTACs. It can confirm the covalent bond formation between the linker and the other small molecules. nih.gov For example, ¹H-NMR spectroscopy has been used to confirm the removal of tert-Butyl ester protecting groups from a PEG-based linker during the synthesis of a final conjugation product. researchgate.net
The comprehensive characterization of these derivatives ensures that the synthesized molecules have the correct structure, high purity, and are suitable for their intended research applications.
Theoretical and Computational Investigations of S Acetyl Peg3 T Butyl Ester
Conformational Analysis and Flexibility of the PEG3 Linker
MD simulations can model the dynamic behavior of the PEG3 chain in various solvent environments, revealing the distribution of its conformations over time. rsc.org These simulations typically employ force fields like GAFF (General AMBER Force Field) or OPLS (Optimized Potentials for Liquid Simulations) to describe the interactions between atoms. rsc.org Key parameters analyzed include the radius of gyration (Rg), end-to-end distance, and the distribution of dihedral angles along the PEG backbone. oup.com
Table 1: Representative Conformational Properties of a PEG3 Linker from Molecular Dynamics Simulations
| Parameter | Value Range | Description |
| Radius of Gyration (Rg) | 3.5 - 5.0 Å | A measure of the overall size and compactness of the linker. |
| End-to-End Distance | 5.0 - 10.0 Å | The distance between the terminal atoms of the PEG3 chain. |
| Dominant Dihedral Angle (O-C-C-O) | 60° - 80° (gauche) | Indicates the preference for bent conformations along the backbone. |
Note: The values in this table are illustrative and represent typical ranges that might be observed in a molecular dynamics simulation of a PEG3-containing molecule in an aqueous environment. Actual values would depend on the specific force field, simulation parameters, and the nature of the attached molecular fragments.
Computational Modeling of Reactivity and Selectivity in Deprotection and Conjugation Reactions
The S-acetyl-PEG3-t-butyl ester molecule is designed with two key protecting groups: the S-acetyl group on the thiol and the t-butyl ester on the carboxylic acid. The selective removal of these groups is critical for its intended use in sequential conjugation chemistries. Computational chemistry, particularly methods based on Density Functional Theory (DFT), can provide detailed mechanistic insights into these deprotection reactions.
For the t-butyl ester, computational studies can model the reaction pathway of its hydrolysis under acidic or basic conditions. oup.com These models can calculate the activation energies for different proposed mechanisms, such as the AAC2 or AAL1 pathways in acidic media, helping to predict the optimal reaction conditions for selective cleavage. oup.comic.ac.uk Similarly, the deprotection of the S-acetyl group to reveal the reactive thiol can be modeled to understand its kinetics and potential side reactions.
Once deprotected, the free thiol is available for conjugation, often through a Michael addition reaction with an acceptor like a maleimide (B117702). researchgate.net Computational studies have been extensively used to investigate the mechanism, kinetics, and selectivity of thiol-maleimide reactions. researchgate.netrsc.org DFT calculations can elucidate the transition states and intermediates of the reaction, revealing whether the mechanism is base- or nucleophile-initiated depending on the solvent and initiator used. researchgate.netrsc.org This information is invaluable for optimizing conjugation efficiency and minimizing off-target reactions. For instance, computational models can predict the relative reactivity of different thiols or the influence of pH on the reaction rate, guiding the design of bioconjugation protocols. acs.org
Table 2: Calculated Activation Energies for Model Deprotection and Conjugation Reactions
| Reaction | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Acid-catalyzed t-butyl ester hydrolysis | DFT (B3LYP/6-31G) | PCM (Water) | 15 - 25 |
| Base-catalyzed S-acetyl cleavage | DFT (M06-2X/6-311+G**) | SMD (Methanol) | 10 - 20 |
| Thiol-maleimide Michael addition | DFT (B3LYP/6-31G) | PCM (Water) | 5 - 15 |
Note: This table presents hypothetical data based on typical values from computational studies of similar reactions. The specific values for S-acetyl-PEG3-t-butyl ester would require dedicated calculations.
Prediction of Molecular Interactions in Designed Research Systems
After conjugation to a molecule of interest, such as a peptide, small molecule drug, or a protein, the entire construct's interaction with its biological environment is of paramount importance. nih.govnih.gov Computational methods are instrumental in predicting how the PEG3 linker influences these interactions. nih.govnih.gov
Molecular dynamics simulations are widely used to study PEGylated systems, from proteins to nanoparticles. nih.govnih.govmdpi.com These simulations can reveal how the PEG linker affects the solubility, hydrodynamic radius, and surface properties of the conjugated molecule. researchgate.net The flexible nature of the PEG chain can create a "stealth" effect, sterically shielding the attached molecule from interactions with other macromolecules, such as proteases or antibodies, which can be a desirable property in drug delivery. nih.gov
Furthermore, computational docking and MD simulations can be used to predict the binding of a PEGylated ligand to its target receptor. frontiersin.orgacs.org These models can assess whether the PEG linker sterically hinders the binding of the active part of the molecule or if its flexibility allows for an optimal binding pose. nih.gov By calculating the binding free energy, computational methods can help in ranking different linker lengths or attachment points to identify designs with the highest affinity and specificity. acs.org These predictive capabilities are crucial for the rational design of new therapeutic and diagnostic agents, allowing researchers to refine molecular structures in silico before undertaking more costly and time-consuming experimental synthesis and testing. dundee.ac.ukbiorxiv.org
Future Research Directions and Emerging Paradigms for S Acetyl Peg3 T Butyl Ester
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of S-acetyl-PEG3-t-butyl ester and related heterobifunctional PEG linkers is foundational to their application. Current methodologies often involve multi-step processes. For instance, a common strategy to install the t-butyl ester protected carboxylate involves treating a PEG alcohol with sodium hydride and then reacting it with tert-butyl bromoacetate (B1195939). unimi.it The remaining hydroxyl group can then be converted to the S-acetyl functionality.
Future research is focused on developing more efficient, high-yield, and environmentally friendly synthetic routes. Key areas of exploration include:
Enzymatic Synthesis: The use of enzymes, such as lipase (B570770) B from Candida antarctica, has shown promise for the transesterification of PEG molecules to create thiol-functionalized PEGs with nearly 100% yields. mdpi.com Applying similar biocatalytic methods to the synthesis of asymmetrically functionalized linkers like S-acetyl-PEG3-t-butyl ester could offer a greener alternative to traditional organic chemistry, minimizing by-products and simplifying purification. mdpi.com Enzymes could also be used to directly conjugate PEG derivatives to biomolecules in a site-specific manner. biochempeg.comfrontiersin.org
Novel Catalytic Systems: Research into new catalysts for PEG functionalization is ongoing. This includes developing catalysts for more selective and mild oxidation of PEG hydroxyl groups to aldehydes or for facilitating nucleophilic substitution reactions. preprints.org For example, methods involving phosgene (B1210022) or carbonyl diimidazole are used for PEG activation, but newer, safer, and more efficient catalytic systems are desirable. biochempeg.com
A comparison of synthetic approaches highlights the trend towards more controlled and efficient methodologies.
| Synthetic Method | Description | Potential Advantages | Relevant Findings |
| Traditional Organic Synthesis | Stepwise functionalization using reagents like sodium hydride and tert-butyl bromoacetate, followed by conversion of the terminal alcohol. unimi.it | Well-established and versatile for various functional groups. | Used for creating a variety of heterobifunctional PEG linkers. nih.gov |
| Enzymatic Synthesis | Utilizes enzymes like lipases for transesterification to introduce functionalities such as thiols. mdpi.com | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Demonstrated high yields for thiol-PEG synthesis. mdpi.com |
| Catalytic Activation | Employs activating agents like N-hydroxysuccinimide (NHS) esters or carbonyl diimidazole to prepare PEGs for conjugation. biochempeg.com | Enables reaction with specific protein residues under mild conditions. | A common method for preparing PEGs for protein modification. biochempeg.com |
Expansion of Bioconjugation Modalities and Orthogonal Chemistries
The true potential of S-acetyl-PEG3-t-butyl ester lies in its role as a heterobifunctional linker. After deprotection, the thiol and carboxylic acid groups can participate in a wide range of bioconjugation reactions. The S-acetyl group provides a stable, protected form of a thiol, which can be selectively cleaved to reveal the reactive sulfhydryl group for conjugation. axispharm.com This is often accomplished under mild basic conditions. The t-butyl ester protects the carboxylic acid, which can be deprotected using acidic conditions to allow for subsequent coupling, typically with primary amines to form stable amide bonds. broadpharm.com
Emerging paradigms in bioconjugation that can exploit this linker include:
Click Chemistry: The deprotected functional groups of the linker can be further modified to incorporate "click-ready" handles. For example, the carboxylic acid can be coupled to a molecule containing an alkyne, while the thiol is used for attachment to a biomolecule. The resulting alkyne-functionalized biomolecule can then undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-containing partner. nih.govaxispharm.comacs.org These bioorthogonal reactions occur without interfering with native biological processes, making them ideal for labeling molecules in living systems. axispharm.com
Thiol-Maleimide Chemistry: The deprotected thiol is highly reactive towards maleimide (B117702) groups, forming a stable thioether bond. mdpi.com This is a widely used strategy for the site-specific PEGylation of proteins at cysteine residues. mdpi.compreprints.org
Thiol-Michael Addition: This reaction provides another powerful tool for bioconjugation, where the thiol adds across a carbon-carbon double bond of a Michael acceptor. acs.org It is a modular and highly efficient reaction used in materials science and for modifying biological systems. acs.org
Orthogonal Ligation Strategies: The ability to selectively deprotect and react each end of the S-acetyl-PEG3-t-butyl ester linker is the essence of its utility. This allows for the precise, stepwise assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where a targeting moiety, a therapeutic agent, and the linker must be connected in a controlled manner. broadpharm.commedchemexpress.com
| Chemistry | Reactive Groups | Application | Key Features |
| Amide Bond Formation | Carboxylic Acid + Amine | Protein/peptide conjugation, small molecule attachment | Stable bond, requires activators (e.g., EDC). broadpharm.com |
| Thiol-Maleimide | Thiol + Maleimide | Site-specific protein modification at cysteine residues. mdpi.com | Forms stable thioether bond, widely used in ADCs. mdpi.compreprints.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) + Strained Alkyne (e.g., DBCO) | Live-cell imaging, in vivo labeling. | Bioorthogonal, copper-free, fast reaction kinetics. axispharm.comacs.org |
| Thiol-Michael Addition | Thiol + Michael Acceptor | Polymer network synthesis, surface functionalization. acs.org | Highly efficient, modular "click" nature. acs.org |
Integration into Advanced Research Tools for Systems Chemical Biology
Systems chemical biology aims to understand complex biological networks using chemical tools. Heterobifunctional linkers like S-acetyl-PEG3-t-butyl ester are becoming integral to the development of sophisticated probes and tools for these studies.
Future applications in this area include:
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com PEG linkers are a critical component, connecting the target-binding ligand to the E3 ligase-binding ligand. medchemexpress.cominvivochem.com The defined length, hydrophilicity, and orthogonal handles of S-acetyl-PEG3-t-butyl ester make it an ideal candidate for synthesizing PROTAC libraries to systematically probe and optimize the linker's role in degradation efficiency.
Activity-Based Probes (ABPs): ABPs are used to profile the activity of entire enzyme families in complex proteomes. A typical ABP consists of a reactive group, a spacer (like PEG), and a reporter tag. S-acetyl-PEG3-t-butyl ester can be used as the spacer to connect a warhead that covalently modifies an enzyme's active site to a reporter tag (e.g., a fluorophore or biotin) for detection and identification.
Advanced Protein Characterization: Designer PEG linkers that are cleavable under specific conditions can significantly simplify the analysis of PEGylated proteins by mass spectrometry. nih.gov While S-acetyl-PEG3-t-butyl ester is not inherently cleavable in its PEG backbone, its structure can be incorporated into more complex, cleavable linker designs. This allows for the determination of PEG attachment sites, a critical quality attribute for therapeutic proteins, using standard proteomics workflows like peptide mapping. nih.govcreativepegworks.com
Potential for Rational Design of Next-Generation Research Scaffolds
The rational design of scaffolds for applications ranging from drug delivery to tissue engineering is a rapidly advancing field. The physicochemical properties of PEG—biocompatibility, water solubility, and flexibility—make it a premier building block for such scaffolds. chempep.com
Tissue Engineering Scaffolds: PEG-based hydrogels are widely used as 3D scaffolds for cell culture and tissue regeneration. researchgate.netacs.org S-acetyl-PEG3-t-butyl ester can be used to crosslink polymer chains and to conjugate bioactive molecules, such as cell adhesion peptides (e.g., RGD), to the hydrogel matrix. researchgate.net This allows for the creation of functionalized, cell-instructive microenvironments that can promote cell attachment, proliferation, and differentiation. researchgate.net Researchers are developing novel hydrogels, such as interpenetrating networks (IPNs), where PEG-based networks can be formed in a single step to create robust scaffolds for cartilage regeneration. tus.ac.jp
Drug Delivery Systems: PEGylation is a proven strategy to improve the pharmacokinetic properties of drugs. creativepegworks.com Linkers like S-acetyl-PEG3-t-butyl ester can be used to attach drugs to larger carriers like nanoparticles or to create scaffolds for localized drug release. mdpi.com For instance, implantable, biodegradable polymer scaffolds made with PEG derivatives can be used for the sustained release of chemotherapeutics at a tumor site, reducing systemic toxicity. mdpi.comoup.com
Molecular Scaffolding for Inhibitor Design: In drug discovery, PEG linkers are used to systematically probe the binding pockets of target proteins. acs.org By creating a series of inhibitors with varying PEG linker lengths, researchers can explore structure-activity relationships (SAR) and optimize ligand binding. acs.orgnih.gov The defined length and chemical handles of S-acetyl-PEG3-t-butyl ester make it a valuable tool for extending a core inhibitor fragment to reach distal binding pockets, a strategy used in the development of inhibitors for targets like the Polo-Box Domain of Polo-like Kinase 1. acs.orgnih.gov
Q & A
Q. What are the standard synthetic routes for preparing S-acetyl-PEG3-t-butyl ester, and how can purity be validated?
S-Acetyl-PEG3-t-butyl ester is typically synthesized via nucleophilic substitution or esterification reactions. Key steps include protecting the thiol group with an acetyl moiety and introducing the PEG spacer. To validate purity, use analytical techniques such as:
- ¹H/¹³C NMR to confirm structural integrity (e.g., acetyl proton resonance at ~2.3 ppm).
- HPLC-MS to assess purity (>95% by area under the curve).
- FT-IR to verify ester carbonyl stretches (~1740 cm⁻¹). Always include solvent systems (e.g., DCM or THF) and reaction temperatures in protocols to ensure reproducibility .
Q. How does the solubility profile of S-acetyl-PEG3-t-butyl ester influence its handling in aqueous vs. organic reaction systems?
The compound’s solubility is solvent-dependent:
- Organic solvents : Highly soluble in DCM, THF, and DMF due to the hydrophobic t-butyl ester and PEG spacer.
- Aqueous buffers : Limited solubility unless PEG’s hydrophilic nature dominates. Adjust pH or use co-solvents (e.g., acetonitrile:water mixtures) for bioconjugation applications. Pre-dissolve in organic solvents before adding to aqueous systems to prevent aggregation .
Q. What are the primary applications of S-acetyl-PEG3-t-butyl ester in drug delivery or bioconjugation studies?
The compound serves as a versatile linker due to:
- Thiol-reactive acetyl group : Enables conjugation to cysteine residues in proteins/peptides.
- t-Butyl ester : Protects carboxylic acid during synthesis; deprotected under acidic conditions (e.g., TFA) for further functionalization. Common uses include antibody-drug conjugates (ADCs) and PEGylation of therapeutic peptides to enhance pharmacokinetics .
Advanced Research Questions
Q. How can Taguchi experimental design optimize reaction conditions for synthesizing S-acetyl-PEG3-t-butyl ester with high yield?
Apply orthogonal arrays to test parameters like:
- Catalyst concentration (e.g., DMAP or HOBt).
- Temperature (25°C vs. 40°C).
- Reaction time (4–24 hrs). Use ANOVA to identify significant factors. For example, catalyst concentration may contribute >75% to yield variance (based on analogous esterification studies). Validate optimized conditions with triplicate runs to ensure robustness .
Q. How should researchers resolve contradictions in literature data regarding the stability of S-acetyl-PEG3-t-butyl ester under varying storage conditions?
Discrepancies often arise from:
- Moisture exposure : Hydrolysis of the acetyl or t-butyl groups.
- Temperature : Accelerated degradation at >4°C. To resolve, conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare degradation products (e.g., free thiol or carboxylic acid) across studies. Use inert-atmosphere storage (argon) and desiccants to mitigate instability .
Q. What statistical methods are recommended for analyzing batch-to-batch variability in S-acetyl-PEG3-t-butyl ester synthesis?
- Control charts : Track critical quality attributes (e.g., purity, yield) across batches.
- t-Tests/ANOVA : Compare means of key parameters (e.g., reaction time, catalyst load) between high- and low-yield batches.
- Multivariate analysis (PCA) : Identify correlated variables (e.g., solvent purity and temperature fluctuations) contributing to variability .
Q. How can researchers design controlled experiments to evaluate the impact of PEG chain length (n=3 vs. n=6) on bioconjugation efficiency?
- Synthesis : Prepare analogs with PEG3 and PEG6 spacers using identical protecting groups.
- Conjugation : React each with a model protein (e.g., BSA) under standardized conditions (pH 7.4, 25°C).
- Analysis : Quantify conjugation efficiency via MALDI-TOF or SDS-PAGE. Include negative controls (no catalyst) and triplicate runs to ensure statistical significance .
Methodological Best Practices
Q. What documentation standards are critical for replicating synthesis protocols of S-acetyl-PEG3-t-butyl ester?
- Detailed procedures : Specify molar ratios, solvent grades, and purification steps (e.g., column chromatography vs. recrystallization).
- Analytical data : Attach NMR/HPLC chromatograms with peak assignments.
- Batch records : Log deviations (e.g., unexpected precipitates) and corrective actions. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data submission .
Q. How should researchers address ethical considerations when publishing stability or toxicity data for S-acetyl-PEG3-t-butyl ester?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
